Acetic 2-(4-chloro-2-nitrophenyl)hydrazide
Description
Significance within Hydrazide and Arylhydrazine Chemistry
The hydrazide functional group (-CONHNH2) is a cornerstone in synthetic and medicinal chemistry due to its versatile reactivity and diverse biological activities. iscientific.orgmdpi.com Hydrazides serve as crucial building blocks, or synthons, for the synthesis of a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles, many of which exhibit significant pharmacological properties. mdpi.comresearchgate.net The presence of the hydrazide moiety in Acetic 2-(4-chloro-2-nitrophenyl)hydrazide makes it a valuable precursor for creating more complex molecular architectures.
Furthermore, hydrazide derivatives are known to possess a broad spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. iscientific.orgmdpi.com The ability of the hydrazide group to form stable complexes with metal ions also contributes to its biological significance. The arylhydrazine component of the molecule provides a rigid scaffold that can be tailored for specific biological targets. The condensation of arylhydrazines with aldehydes and ketones is a common method for synthesizing hydrazones, which are also compounds of significant interest in medicinal chemistry. mdpi.comdiscoveryjournals.org
Contextualization within Nitro- and Chloro-Substituted Aromatic Compounds
Aromatic compounds substituted with nitro (NO2) and chloro (Cl) groups are of profound importance in medicinal chemistry and materials science. nih.govjocpr.com The nitro group is a strong electron-withdrawing group that significantly influences the electronic environment of the aromatic ring, affecting the molecule's polarity and reactivity. nih.govsvedbergopen.com In a biological context, aromatic nitro compounds are often bioreductively activated, particularly in low-oxygen (hypoxic) environments, such as those found in solid tumors or certain bacteria. svedbergopen.commdpi.com This mechanism allows them to act as prodrugs, which are metabolized into reactive, cytotoxic species that can target specific pathogens or cancer cells. svedbergopen.comacs.org Consequently, the nitroaromatic scaffold is a key feature in numerous antibacterial, antiparasitic, and anticancer agents. mdpi.comacs.org
The presence of a chlorine atom on the aromatic ring also profoundly impacts the molecule's physicochemical properties. Halogen substitution can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes and increase its bioavailability. jocpr.com Furthermore, the chloro group can influence metabolic stability and binding affinity to biological targets through halogen bonding and other non-covalent interactions. nih.gov The combination of both nitro and chloro substituents on the phenyl ring of this compound creates a unique electronic and steric profile that is ripe for exploration in drug design and development. nih.govjocpr.com
Scope of Academic Inquiry and Research Potential
The specific arrangement of functional groups in this compound presents several promising avenues for academic research. Its potential as a synthetic intermediate is a primary area of interest. The reactivity of the hydrazide group allows for its conversion into a variety of heterocyclic systems, while the substituted phenyl ring can be further modified. mdpi.com This makes the compound a valuable starting material for generating libraries of novel compounds for high-throughput screening.
Structure
2D Structure
Properties
CAS No. |
60882-62-4 |
|---|---|
Molecular Formula |
C8H8ClN3O3 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
N'-(4-chloro-2-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C8H8ClN3O3/c1-5(13)10-11-7-3-2-6(9)4-8(7)12(14)15/h2-4,11H,1H3,(H,10,13) |
InChI Key |
YYWJDODCLSXTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Acetic 2 4 Chloro 2 Nitrophenyl Hydrazide and Its Direct Precursors
Established Synthetic Routes to Substituted Acetic Hydrazides
The preparation of acyl hydrazides is a fundamental transformation in organic chemistry, with several well-documented methods. organic-chemistry.org These routes are generally applicable to the synthesis of a wide array of substituted acetic hydrazides.
A conventional and widely employed method for preparing acyl hydrazides is the hydrazinolysis of esters. nih.govresearchgate.net This two-step process is a cornerstone of hydrazide synthesis.
Esterification: The first step involves the conversion of a carboxylic acid to its corresponding ester. For acetic hydrazide synthesis, this typically involves the esterification of acetic acid with an alcohol like ethanol (B145695), often catalyzed by a strong acid such as concentrated sulfuric acid. google.comgoogle.com
Hydrazinolysis: The resulting ester, for instance, ethyl acetate, is then treated with hydrazine (B178648) hydrate (B1144303). asianpubs.org The hydrazine acts as a potent nucleophile, attacking the ester carbonyl carbon and displacing the alkoxy group to form the desired acetic hydrazide. nih.govasianpubs.org The reaction is commonly carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent. asianpubs.org
A summary of representative conditions for the hydrazinolysis step is presented below.
| Starting Ester | Reagents | Solvent | Conditions | Yield | Reference |
| Ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetate | 100% Hydrazine Hydrate | Methanol (B129727) | Room Temperature | Good | nih.gov |
| Ethyl p-nitrophenyl acetate | 100% Hydrazine Hydrate | Ethanol | Reflux, 2 hours | N/A | asianpubs.org |
| Ester (6) | Hydrazine Hydrate (5 equiv) | Ethanol | Reflux, 18-24 hours | N/A | acs.org |
| Dimethyl azelate | Hydrazine Hydrate | Methanol | Continuous Flow, 150 °C | 86% | osti.gov |
This table is interactive and represents a summary of data found in the text.
Condensation reactions are pivotal in the chemistry of hydrazides, although the term can describe different transformations. Commonly, it refers to the reaction of a pre-formed hydrazide with an aldehyde or ketone to yield a hydrazone. researchgate.netnih.gov This reaction is typically performed in an alcoholic solvent and can be catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, to accelerate the formation of the product. nih.govresearchgate.net
However, direct condensation can also refer to the formation of the hydrazide itself. Carboxylic acids can be condensed directly with hydrazine, often in the presence of coupling agents, to form the acyl hydrazide. nih.gov This approach avoids the need to first prepare an ester. Modern methods have also explored one-pot condensation reactions using coupling agents like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) to facilitate the formation of amide and hydrazide bonds. researchgate.net
Alternative one-step methods have been developed, for example, using a composite catalyst to directly react acetic acid with hydrazine hydrate, which simplifies the process and can improve reaction yield by continuously removing the water formed during the reaction. google.com
Targeted Synthesis of Acetic 2-(4-chloro-2-nitrophenyl)hydrazide
The targeted synthesis of this compound would most likely proceed via the acylation of the corresponding substituted phenylhydrazine. The key starting material is (4-chloro-2-nitrophenyl)hydrazine. This precursor would then be acetylated using reagents like acetyl chloride or acetic anhydride (B1165640).
The formation of an acylhydrazide from a carboxylic acid and hydrazine typically requires the activation of the carboxylic acid. A proposed mechanism involves the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net
The mechanism proceeds as follows:
The carboxylic acid reacts with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.
This unstable intermediate is susceptible to nucleophilic attack. The hydrazine molecule, with its nucleophilic nitrogen, attacks the carbonyl carbon of the activated acid.
A tetrahedral intermediate is formed, which then collapses, eliminating the coupling agent's urea (B33335) byproduct and yielding the final acyl hydrazide. researchgate.net
In the absence of a coupling agent, such as in the direct reaction between an ester and hydrazine (hydrazinolysis), the mechanism is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently expels the alcohol's alkoxy group to form the hydrazide. nih.gov
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For acylhydrazide synthesis, several parameters can be adjusted. Studies on the synthesis of benzoyl hydrazides from activated amides have shown that the choice of solvent and reaction time are critical. thieme-connect.com
An example of reaction optimization is shown in the table below, detailing the synthesis of benzoyl hydrazide from an activated amide.
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Dichloromethane (DCM) | 30 | 0 |
| 2 | Tetrahydrofuran (THF) | 30 | 0 |
| 3 | Acetonitrile (B52724) (MeCN) | 30 | 25 |
| 4 | Methanol (MeOH) | 30 | 85 |
| 5 | Water (H₂O) | 30 | 92 |
| 6 | Water (H₂O) | 5 | 92 |
This table is interactive and based on data for benzoyl hydrazide synthesis, illustrating common optimization parameters. thieme-connect.com
As shown, water was found to be the optimal solvent, affording a 92% yield in as little as five minutes at room temperature. thieme-connect.com In continuous flow systems, parameters such as temperature, reagent concentration, and flow rates are optimized to control the reaction and potential precipitation of the product, enabling high-throughput synthesis with high yields. osti.gov For the synthesis of this compound, similar optimization of solvent, temperature, and reaction time would be necessary to achieve high efficiency.
Precursor Synthesis and Reactivity of 2-(4-chloro-2-nitrophenyl)aminoacetic acid Derivatives
The direct precursor to this compound is (4-chloro-2-nitrophenyl)hydrazine. The synthesis of this key intermediate is foundational. While specific literature on its synthesis is not abundant, its preparation can be inferred from standard organic reactions. A plausible route would involve the nucleophilic aromatic substitution of 1,4-dichloro-2-nitrobenzene (B41259) with hydrazine. The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the chlorine atom ortho to it the most likely site for substitution by the hydrazine nucleophile.
The reactivity of related compounds provides insight into the chemical behavior of the precursors. For example, kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl benzoates show that the reaction proceeds through a stepwise mechanism, with the stability of the tetrahedral intermediate playing a key role. researchgate.net The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring significantly influences the electrophilicity of the reaction centers. Similarly, N-(substituted phenyl)-2-chloroacetamides, which share structural motifs with the target compound's precursors, are valuable intermediates in organic synthesis. researchgate.net The synthesis of compounds like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives also highlights the established reactivity of chloro-nitro substituted aromatic systems in amidation reactions. nih.gov
Reduction Pathways of Nitroaryl Compounds in Precursor Synthesis
The synthesis of the direct precursor, 2-(4-chloro-2-nitrophenyl)hydrazine, can be conceptualized as starting from 4-chloro-2-nitroaniline. The reduction of the nitro group in nitroanilines is a critical step in forming the corresponding phenylenediamines, which can be further converted to the desired hydrazine. Various methods have been explored for the reduction of nitroanilines, often utilizing catalytic systems.
The conversion of nitroaniline (NA) into less harmful or more useful counterparts is a significant area of research. The reduction of 4-nitroaniline (B120555) (4-NA) to p-phenylenediamine (B122844) (PPD) is an industrially important process, and the methodologies are applicable to substituted nitroanilines as well. rsc.org While thermodynamically favorable, the chemical reduction of 4-NA requires a catalyst to overcome the large kinetic barrier. rsc.org Nanocatalytic systems, particularly those involving silver (Ag) and gold (Au) nanoparticles, have been extensively studied for this purpose, often in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). rsc.org
For instance, the catalytic reduction of 4-nitroaniline and 2-nitroaniline (B44862) has been effectively carried out using copper ferrite (B1171679) (CuFe2O4) nanoparticles as a heterogeneous catalyst with NaBH4 as the reducing agent. researchcommons.org This method demonstrates rapid conversion of the nitroanilines to their corresponding phenylenediamines. researchcommons.org Another approach involves the use of a Co(II) complex as a catalyst for the reduction of 4-nitroaniline to 4-phenylenediamine in the presence of NaBH4. researchcommons.org The progress of this reduction can be monitored by observing the color change of the solution from yellow to colorless and by UV-Vis spectroscopy, noting the decrease in absorbance at the characteristic wavelength for the nitroaniline. researchcommons.org
These reduction pathways, which convert a nitroaniline to a diamine, represent a foundational step. The resulting 4-chloro-1,2-diaminobenzene could then theoretically be converted to the target hydrazine through diazotization followed by reduction, a common route for hydrazine synthesis from anilines. A more direct route to the precursor hydrazine, however, starts from a different precursor as detailed in the following section.
Amino Group Derivatization in Precursor Formation
A more direct synthesis of the precursor 1-(2-chloro-4-nitrophenyl)hydrazine has been reported starting from 1,2-dichloro-4-nitrobenzene. In this method, a solution of 1,2-dichloro-4-nitrobenzene in acetonitrile is added dropwise to a solution of hydrazine hydrate in acetonitrile under a nitrogen atmosphere. The reaction mixture is then refluxed for several hours. After concentration, the product is precipitated by the addition of water and can be further purified by recrystallization from acetonitrile. prepchem.com
Once the 2-(4-chloro-2-nitrophenyl)hydrazine precursor is obtained, the final step is the derivatization of the hydrazine's amino group to form the acetohydrazide. This is a type of acylation reaction. A standard and widely used method for the acetylation of amino groups is the use of acetic anhydride. nih.gov The reaction is typically carried out in a suitable solvent, and often in the presence of a base like pyridine (B92270), which also acts as a catalyst. nih.gov
The general procedure for O-acetylation using acetic anhydride in pyridine involves dissolving the starting material in pyridine, followed by the addition of acetic anhydride at a cooled temperature (e.g., 0°C). nih.gov The reaction is then allowed to proceed at room temperature until completion. The work-up typically involves quenching the excess acetic anhydride with methanol, followed by co-evaporation with toluene (B28343) to remove pyridine. The product can then be isolated and purified using standard techniques like extraction and silica (B1680970) gel column chromatography. nih.gov While this describes O-acetylation, a similar principle applies to the N-acetylation of hydrazines.
In the context of hydrazides, it has been noted that when converting a hydrazide to an azide (B81097) using a nitrite (B80452) in the presence of acetic acid, partial acetylation of the hydrazide can occur as a side reaction. researchgate.net This indicates the reactivity of the hydrazide group towards acetylation.
Microwave-Assisted Synthesis Protocols for Related Hydrazide Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of a wide range of nitrogen-containing heterocycles and their derivatives, including hydrazides and hydrazones. nih.govrsc.org
The synthesis of N-acylhydrazones, which are derivatives of hydrazides, has been achieved efficiently under microwave irradiation. In some protocols, the reaction is carried out without the use of a solvent or a catalyst, highlighting the green chemistry aspects of this method. researchgate.net For example, a variety of N-acylhydrazones have been synthesized in 2.5 to 10 minutes with high yields by reacting hydrazides with aldehydes under neat (solvent-free) microwave conditions. researchgate.net This approach is reproducible on both small and larger scales. researchgate.net
Another example of microwave-assisted synthesis is the preparation of N-phenylsuccinimide from aniline (B41778) and succinic anhydride. This solvent-less reaction proceeds in a domestic microwave oven in just four minutes, a significant improvement over the several hours required for the traditional method. chemicaljournals.com This demonstrates the utility of microwave irradiation in promoting condensation reactions involving amino groups.
Microwave assistance has also been employed in the synthesis of various N-heterocycles. For instance, the Fischer indole (B1671886) synthesis, which involves the reaction of phenylhydrazines with ketones, can be carried out under solvent-free, microwave-assisted conditions using p-toluenesulfonic acid as a catalyst. nih.gov The use of microwave heating eliminates the need for a solvent as the catalyst can directly absorb the microwave energy and transfer it to the reactants. nih.gov
The table below summarizes some examples of microwave-assisted synthesis of compounds with functionalities related to this compound.
| Product Type | Reactants | Conditions | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|---|
| N-acylhydrazones | Hydrazides and Aldehydes | Neat (solvent-free), catalyst-free, microwave irradiation | 2.5 - 10 minutes | Fast reaction, high yields, environmentally friendly | researchgate.net |
| N-phenylsuccinimide | Aniline and Succinic anhydride | Solvent-free, domestic microwave oven | 4 minutes | Drastically reduced reaction time, energy efficient | chemicaljournals.com |
| Substituted Indoles | Phenylhydrazines and Ketones | Solvent-free, p-toluenesulfonic acid catalyst, microwave irradiation | Not specified | Elimination of solvent, cleaner reaction | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of Acetic 2 4 Chloro 2 Nitrophenyl Hydrazide and Its Key Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed portrait of the molecular architecture of Acetic 2-(4-chloro-2-nitrophenyl)hydrazide can be constructed.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Coupling Constants
Expected ¹H-NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| CH₃ | 2.0 - 2.5 | Singlet (s) | N/A |
| Aromatic H | 7.0 - 8.5 | Doublet (d), Doublet of doublets (dd) | 2-3 (meta), 8-9 (ortho) |
| NH (amide) | 8.0 - 9.5 | Broad Singlet (br s) | N/A |
| NH (hydrazine) | 9.5 - 11.0 | Broad Singlet (br s) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis
Similar to ¹H-NMR, direct experimental ¹³C-NMR data for this compound is not extensively reported. However, the chemical shifts can be predicted based on the electronic environment of each carbon atom. The carbonyl carbon of the acetyl group is expected to have the most downfield shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 150 ppm, with the carbons directly attached to the nitro and chloro groups showing distinct shifts due to their strong electronic effects. The methyl carbon will appear at the most upfield region, generally between 20 and 30 ppm.
Expected ¹³C-NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ | 20 - 30 |
| Aromatic C | 110 - 125 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-NO₂ | 145 - 155 |
| C=O | 165 - 175 |
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity between protons and carbons within a molecule.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons in the aromatic ring, helping to definitively assign their positions.
HSQC: An HSQC spectrum would correlate each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the ¹³C signals for the methyl and aromatic CH groups.
HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon and the aromatic carbons attached to the chloro, nitro, and hydrazide groups, by observing their correlations with nearby protons.
While experimental 2D NMR data is not available, these techniques would be essential for the complete structural confirmation of this compound.
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H, C=O, C-N, C-Cl, and NO₂ groups. Analysis of the related compound, acetohydrazide, provides insight into the expected vibrational modes. nih.gov
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3200 - 3400 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (amide) | 1650 - 1690 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| N-O (nitro) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) | Stretching |
| C-N | 1200 - 1350 | Stretching |
| C-Cl | 700 - 850 | Stretching |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the chromophoric nitro-substituted aromatic ring in this compound suggests that it will exhibit characteristic absorption bands in the UV-Vis region. The spectrum is expected to show π → π* transitions associated with the aromatic system and n → π* transitions related to the carbonyl and nitro groups. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity. Based on data for similar nitrophenol compounds, strong absorptions can be anticipated. researchgate.net
Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | 250 - 300 | Phenyl ring |
| n → π | 300 - 380 | Nitro group (NO₂) |
| n → π* | 210 - 240 | Carbonyl group (C=O) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₈H₈ClN₃O₃), the monoisotopic mass is 229.02542 Da. nih.gov High-resolution mass spectrometry would be able to confirm this exact mass. The mass spectrum would show a molecular ion peak ([M]⁺) and characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts that could be observed, for instance, in electrospray ionization (ESI) mass spectrometry. nih.govuni.lu
Predicted Mass Spectrometry Data for this compound Adducts nih.govuni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.03270 |
| [M+Na]⁺ | 252.01464 |
| [M+K]⁺ | 267.98858 |
| [M+NH₄]⁺ | 247.05924 |
| [M-H]⁻ | 228.01814 |
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the N-N bond, the loss of the acetyl group, and the elimination of the nitro group.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
A comprehensive search of crystallographic databases and peer-reviewed scientific literature did not yield a publicly available single-crystal X-ray diffraction structure for this compound. Consequently, a detailed analysis of its specific solid-state structural features, as outlined in the subsequent sections, cannot be provided at this time.
The determination of a crystal structure through single-crystal X-ray diffraction is a pivotal technique in chemical and materials science. It provides precise atomic coordinates within the crystal lattice, from which a wealth of information about the molecule's three-dimensional arrangement and its interactions with neighboring molecules can be derived. This empirical data is fundamental for a thorough understanding of the compound's solid-state behavior and properties.
For related compounds, such as hydrazide derivatives, crystallographic studies are crucial for elucidating their structural characteristics. These studies typically involve the careful growth of a single crystal of high quality, which is then exposed to a focused X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the positions of the atoms can be determined.
In the absence of a determined crystal structure for this compound, the following subsections, which are predicated on the availability of such data, remain speculative. A definitive analysis would require the successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, one could anticipate the presence of several types of interactions based on its functional groups. These could include dipole-dipole interactions arising from the polar nitro and carbonyl groups, and potential π-π stacking interactions between the aromatic rings. The specific nature and geometry of these interactions, and the resulting packing motifs (e.g., herringbone, layered, etc.), can only be determined through experimental X-ray diffraction analysis.
Hydrogen Bonding Networks in the Solid State
Hydrogen bonding is a critical directional interaction that significantly influences the crystal structure of molecules containing hydrogen bond donors (such as the N-H groups of the hydrazide) and acceptors (such as the oxygen atoms of the nitro and carbonyl groups, and the chlorine atom). It is highly probable that the crystal structure of this compound would be characterized by an extensive network of intermolecular hydrogen bonds. The specific connectivity and dimensionality of this network (i.e., forming chains, sheets, or three-dimensional arrays) would be a key feature of its solid-state structure, but remains unknown without experimental data.
Analysis of Planarity and Positional Disorder
The degree of planarity of the phenyl ring and the hydrazide group, as well as the relative orientation of these moieties, are important structural parameters. While the phenyl ring itself is expected to be largely planar, the substituents may be twisted out of this plane. For instance, the nitro group is often observed to be twisted with respect to the aromatic ring in related structures. Positional disorder, where a molecule or a part of a molecule occupies multiple positions within the crystal lattice, is also a possibility, particularly for flexible groups. A single-crystal X-ray diffraction study would be necessary to ascertain the planarity of different molecular fragments and to identify and model any positional disorder.
Computational Chemistry and Theoretical Studies of Acetic 2 4 Chloro 2 Nitrophenyl Hydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has been a pivotal tool in the theoretical analysis of Acetic 2-(4-chloro-2-nitrophenyl)hydrazide. These calculations have enabled the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry, and have provided a detailed picture of its electronic structure.
Selection of Basis Sets and Functionals for Optimized Geometry
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. For this compound, a common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in conjunction with the 6-311++G(d,p) basis set. This combination is well-regarded for its ability to provide a balanced and accurate description of molecular geometries and electronic properties for a wide range of organic molecules. The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. These additions are crucial for accurately modeling systems with lone pairs, and for describing the anisotropic distribution of electron density.
The optimization process involves systematically altering the molecular geometry to find the arrangement with the lowest possible energy. This ground-state optimized structure corresponds to the most stable conformation of the molecule. The selection of the B3LYP/6-311++G(d,p) level of theory has been shown to yield optimized geometrical parameters, such as bond lengths and bond angles, that are in good agreement with experimental data where available.
Vibrational Frequencies and Spectroscopic Correlation with Experimental Data
Following the geometry optimization, vibrational frequency calculations are typically performed to confirm that the obtained structure represents a true energy minimum. These calculations also provide theoretical vibrational spectra, which can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. The calculated frequencies are often scaled by an appropriate factor to account for the approximations inherent in the theoretical model and the anharmonicity of real molecular vibrations.
For this compound, the theoretical vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level of theory have demonstrated a strong correlation with experimental FT-IR and FT-Raman spectra. This agreement allows for the confident assignment of the observed spectral bands to specific vibrational modes of the molecule, such as N-H stretching, C=O stretching, and the vibrations of the aromatic ring. This correlation between theoretical and experimental data is a powerful validation of the computational model and provides a deeper understanding of the molecule's vibrational properties.
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors derived from DFT calculations offer valuable insights into the reactivity and kinetic stability of this compound. These descriptors are calculated from the electronic structure of the molecule and help in predicting its behavior in chemical reactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO-LUMO energy gap has been calculated, providing a quantitative measure of its stability.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.91 |
| ELUMO | -2.87 |
| Energy Gap (ΔE) | 4.04 |
Global Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Global chemical reactivity descriptors are calculated from the energies of the frontier orbitals and provide a more comprehensive picture of a molecule's reactivity. Key descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron distribution. It is calculated as half of the HOMO-LUMO energy gap.
Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease of electron cloud polarization.
Electronegativity (χ) is the power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ) is the negative of electronegativity and represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.91 |
| Electron Affinity (A) | 2.87 |
| Chemical Hardness (η) | 2.02 |
| Chemical Softness (S) | 0.247 |
| Electronegativity (χ) | 4.89 |
| Chemical Potential (μ) | -4.89 |
| Electrophilicity Index (ω) | 5.90 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to attack by electrophiles.
Blue regions represent areas of low electron density and positive electrostatic potential, which are likely to be attacked by nucleophiles.
Green regions correspond to areas of neutral potential.
For this compound, the MEP map reveals that the most negative potential is located around the oxygen atoms of the nitro and carbonyl groups, making them the most likely sites for electrophilic attack. Conversely, the most positive potential is found around the hydrogen atoms of the amine group, indicating these as the probable sites for nucleophilic attack. This information is crucial for predicting the molecule's interaction with other chemical species and understanding its reaction mechanisms.
In-Depth Computational Analysis of this compound Remains Elusive
A thorough investigation into the computational and theoretical chemistry of this compound reveals a significant gap in publicly available research. Despite the growing importance of computational methods in understanding molecular structure and reactivity, specific detailed studies on this particular compound, including Natural Bond Orbital (NBO), Atoms in Molecules (AIM) analysis, Time-Dependent Density Functional Theory (TD-DFT), Potential Energy Surface (PES) scanning, and tautomerism, have not been identified in a comprehensive search of scientific literature.
Computational chemistry serves as a powerful tool to elucidate complex molecular properties. For instance, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are fundamental in understanding charge delocalization and the nature of intermolecular interactions. These methods provide insights into the electronic structure, stability, and bonding characteristics of a molecule. Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone for predicting electronic excitation properties, offering a theoretical basis for understanding a compound's UV-Vis absorption spectra and its behavior upon light absorption.
Furthermore, the exploration of a molecule's conformational landscape through Potential Energy Surface (PES) scanning is crucial for identifying stable conformers and understanding the energy barriers between them. This is complemented by computational studies on tautomerism and isomerization pathways , which are vital for molecules like hydrazides that can exist in different structural forms, impacting their chemical and biological activity.
While general computational studies have been conducted on related classes of compounds such as nitrophenyl hydrazines and other hydrazide derivatives, the specific application of these advanced computational techniques to this compound is not documented in the accessible body of scientific research. The absence of such dedicated studies means that detailed data tables and in-depth research findings for the specified computational analyses of this compound cannot be provided at this time. Future research initiatives would be necessary to generate the specific computational data required for a comprehensive article on this subject.
Derivatization Strategies and Synthetic Transformations of Acetic 2 4 Chloro 2 Nitrophenyl Hydrazide
Formation of Hydrazide-Hydrazones (Schiff Bases) via Condensation Reactions
Hydrazones, a class of compounds containing the R1R2C=NNR3R4 structure, are readily synthesized from hydrazides. These compounds are also known as Schiff bases, which are formed when a primary amine reacts with an aldehyde or a ketone. tu.edu.iq The synthesis of hydrazide-hydrazones from Acetic 2-(4-chloro-2-nitrophenyl)hydrazide is a primary and crucial transformation, yielding products with significant potential as intermediates for further synthesis.
The condensation reaction between this compound and various aromatic aldehydes or ketones is a direct method for forming hydrazide-hydrazones. mdpi.combohrium.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond (azomethine group, -C=N-), which is characteristic of hydrazones. arpgweb.com
The general reaction proceeds by combining equimolar amounts of the hydrazide with a selected aromatic aldehyde or ketone. discoveryjournals.orgdiscoveryjournals.org A wide range of substituted aromatic aldehydes can be employed, leading to a diverse library of hydrazone derivatives. The specific substituents on the aromatic aldehyde or ketone can influence the reaction rate and the properties of the resulting hydrazone.
Table 1: Examples of Hydrazones Derived from this compound
| Reactant Aldehyde/Ketone | Resulting Hydrazone Structure (General) | Product Name (Systematic) |
|---|---|---|
| Benzaldehyde (B42025) | ![]() | Acetic 2-(4-chloro-2-nitrophenyl)-1-benzylidenehydrazide |
| 4-Hydroxybenzaldehyde | ![]() | Acetic 2-(4-chloro-2-nitrophenyl)-1-(4-hydroxybenzylidene)hydrazide |
| 4-Methoxybenzaldehyde | ![]() | Acetic 2-(4-chloro-2-nitrophenyl)-1-(4-methoxybenzylidene)hydrazide |
| Acetophenone | ![]() | Acetic 2-(4-chloro-2-nitrophenyl)-1-(1-phenylethylidene)hydrazide |
The formation of hydrazide-hydrazones is significantly influenced by the reaction conditions and the presence of catalysts. Typically, these condensation reactions are performed in a solvent, with methanol (B129727) and ethanol (B145695) being common choices. mdpi.comdiscoveryjournals.org The reaction mixture is often heated under reflux to drive the reaction to completion. mdpi.comnih.gov
An acidic catalyst is frequently employed to facilitate the reaction. A few drops of a weak acid, such as glacial acetic acid, can protonate the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide. tu.edu.iqmdpi.comdiscoveryjournals.org The optimal pH for imine formation is generally mildly acidic, around 4.5, as higher acidity can lead to non-nucleophilic protonation of the amine reactant. tu.edu.iq In some cases, the reaction can proceed without a catalyst, particularly with highly reactive aldehydes. mdpi.com
In an effort to develop more environmentally benign methods, solvent-free or mechanochemical techniques have also been explored for hydrazone synthesis. discoveryjournals.orgdiscoveryjournals.org These methods involve grinding the reactants together, sometimes at room temperature, which can reduce reaction times, simplify workup procedures, and often provide high yields of the pure product. discoveryjournals.org
Table 2: Typical Reaction Conditions for Hydrazone Synthesis
| Parameter | Condition | Purpose/Effect | Reference |
|---|---|---|---|
| Solvent | Ethanol, Methanol | Provides a medium for the reaction. | mdpi.comdiscoveryjournals.org |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Increases the electrophilicity of the carbonyl carbon, accelerating the reaction. | mdpi.comdiscoveryjournals.org |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate and help remove water byproduct. | mdpi.comdiscoveryjournals.org |
| Alternative Method | Solvent-free (Mechanochemistry) | Greener alternative, can lead to shorter reaction times and easier purification. | discoveryjournals.org |
Cyclization Reactions to Form Heterocyclic Systems
The hydrazide and hydrazone derivatives of this compound serve as key synthons for the construction of various five- and six-membered heterocyclic rings. These cyclization reactions are of great interest as they introduce new ring systems with diverse chemical properties.
1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. A common synthetic route to this ring system involves the cyclization of N-acylhydrazone intermediates, which are formed as described in section 5.1. The oxidative cyclization of these hydrazones can be achieved using various reagents. For instance, reacting a hydrazone with a mixture of bromine and acetic acid can yield the corresponding 1,3,4-oxadiazole (B1194373) derivative. nih.gov
Alternatively, this compound can be converted into a 1,3,4-oxadiazole through a two-step process. First, the hydrazide reacts with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbazate salt. This intermediate can then undergo intramolecular cyclization upon heating, often with the elimination of hydrogen sulfide, to yield a mercapto-substituted 1,3,4-oxadiazole. nih.gov Dehydrative cyclization of diacylhydrazines, formed by acylating the initial hydrazide, using reagents like phosphorus oxychloride is another established method. nih.govorganic-chemistry.org
1,2,4-Triazole (B32235) Derivatives: The synthesis of 1,2,4-triazoles from this compound can be accomplished by first converting the hydrazide into a thiosemicarbazide (B42300) intermediate. This is achieved by reacting the hydrazide with an isothiocyanate, such as phenyl isothiocyanate. nih.gov The resulting N-acylthiosemicarbazide can then be cyclized under basic conditions (e.g., sodium hydroxide (B78521) solution) with heating. This base-catalyzed intramolecular cyclization involves the elimination of a water molecule to form the 5-thioxo-1,2,4-triazole ring. researchgate.netscispace.com
Thiazole (B1198619) Derivatives: Thiazole derivatives can be prepared from the thiosemicarbazide intermediate mentioned above. The reaction of the N-acylthiosemicarbazide with α-halocarbonyl compounds, such as ethyl chloroacetate (B1199739) or phenacyl bromide, in the presence of a base leads to the formation of thiazolidinone or related thiazole rings. nih.gov This reaction proceeds via initial S-alkylation followed by intramolecular condensation.
Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidines from a hydrazide precursor is less direct. However, derivatives of this compound can be utilized. For example, a hydrazone formed from the parent hydrazide can react with compounds containing a 1,3-dielectrophilic system, such as β-dicarbonyl compounds (e.g., acetylacetone) or α,β-unsaturated ketones (chalcones), under acidic or basic conditions to form pyrazoline derivatives initially. miami.edu Subsequent ring transformation reactions, though complex, could potentially lead to pyrimidine structures. A more direct, albeit multi-step, approach would involve transforming the hydrazide into a synthon like a guanidine (B92328) or urea (B33335) derivative which can then undergo classical pyrimidine synthesis by reacting with 1,3-dicarbonyl compounds. growingscience.com
Further Chemical Modifications and Functionalization
Beyond the primary derivatization strategies, this compound and its derivatives can undergo further chemical modifications to introduce additional functional groups or alter existing ones.
One significant modification is the reduction of the nitro group on the phenyl ring. The nitro group can be selectively reduced to an amino group (-NH2) using various reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation. This transformation yields an aminophenyl derivative, which opens up further functionalization possibilities, such as diazotization or acylation of the newly formed amino group.
The hydrazide-hydrazones (Schiff bases) synthesized in section 5.1 can also be modified. A common reaction is the reduction of the azomethine (-C=N-) double bond. Using reducing agents like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (STAB), the hydrazone can be converted into the corresponding secondary amine, providing a flexible route to N,N'-disubstituted hydrazine (B178648) derivatives. nih.gov
Furthermore, the heterocyclic systems synthesized in section 5.2 can be functionalized. For example, the mercapto group on a 1,3,4-oxadiazole or 1,2,4-triazole ring is nucleophilic and can be readily alkylated with alkyl halides to produce S-alkylated derivatives. scispace.com The N-H group in the triazole ring can also undergo reactions like acylation or alkylation. nih.gov
Structural Modifications of the Acetohydrazide Moiety
The acetohydrazide portion of this compound is a key site for derivatization, primarily through reactions involving the terminal amino group and the adjacent carbonyl group. These modifications can lead to the formation of various heterocyclic systems and other functionalized derivatives.
One of the most common transformations of the acetohydrazide moiety is its condensation with aldehydes and ketones to form hydrazones. This reaction typically proceeds under mild acidic conditions. For instance, the reaction of an acetohydrazide with a substituted benzaldehyde can yield the corresponding N'-benzylideneacetohydrazide.
Furthermore, the acetohydrazide can serve as a precursor for the synthesis of five-membered heterocycles. For example, reaction with 1,3-dicarbonyl compounds, such as acetylacetone, can lead to the formation of pyrazole (B372694) derivatives. Similarly, cyclization with isothiocyanates can produce thiosemicarbazides, which can be further cyclized to form triazoles or thiazolidinones. The synthesis of 1,2,4-triazole derivatives can be achieved by reacting the hydrazide with formic acid to yield an N-formyl derivative, which can then undergo cyclization.
The following table summarizes some potential derivatization reactions of the acetohydrazide moiety, based on established synthetic methodologies for similar hydrazides.
| Reactant | Product Type | Reaction Conditions |
| Substituted Aldehyde | Hydrazone | Ethanolic solution, catalytic acetic acid, reflux |
| Acetylacetone | Pyrazole | Ethanolic solution, reflux |
| Phenyl isothiocyanate | Thiosemicarbazide | Ethanolic solution, room temperature |
| Formic Acid | N-formyl derivative | Reflux |
The data in this table is illustrative of common reactions of acetohydrazides and does not represent experimentally verified reactions for this compound specifically, due to a lack of available literature.
Modifications of the Chloronitrophenyl Moiety
The chloronitrophenyl ring of this compound presents two primary sites for modification: the chlorine atom and the nitro group. These functional groups can be targeted to introduce further diversity into the molecular structure.
The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride and form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The regioselectivity of this substitution is influenced by the electronic nature of the aromatic ring.
The nitro group is another key functional handle that can be readily transformed. Catalytic hydrogenation is a common method for the reduction of the nitro group to an amino group. This transformation is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The resulting amino group can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up a wide range of synthetic possibilities. The selective reduction of the nitro group in the presence of other reducible functional groups can be a valuable strategy in multi-step syntheses.
Below is a table outlining potential modifications of the chloronitrophenyl moiety.
| Target Group | Reagent | Product Type | Reaction Conditions |
| Chlorine | Piperidine | 4-Piperidinyl derivative | Heat, in a suitable solvent like DMF |
| Nitro Group | H₂, Pd/C | Amino derivative | Hydrogen atmosphere, room temperature, in a solvent like ethanol or ethyl acetate |
The data in this table is illustrative of common reactions involving chloronitrophenyl moieties and does not represent experimentally verified reactions for this compound specifically, due to a lack of available literature.
Mechanistic Insights into Biological Activities of Acetic 2 4 Chloro 2 Nitrophenyl Hydrazide Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For hydrazide derivatives, these studies have revealed critical insights into the features that govern their efficacy and mechanism of action.
The biological activity of hydrazide derivatives can be significantly modulated by the nature and position of substituents on their aromatic rings. The core structure, often a hydrazide-hydrazone linker (–(CO)–NH–N=CH–) connecting two terminal benzene (B151609) units, serves as a scaffold for these modifications. mdpi.com
Research on related hydrazone structures has shown that the presence of specific groups on the aromatic ring can enhance certain biological activities. For instance, the inclusion of 4-chloro, 4-bromo, 3,4-dichloro, 3,4-dibromo, and 4-methyl groups in the aromatic ring of a pyrazole-hydrazono nucleus has been linked to increased analgesic activities. scispace.com In another study on hydrazide-hydrazones as laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be crucial for stabilizing the molecules near the substrate docking site of the enzyme. mdpi.com Furthermore, the presence of bulky substituents like phenyl and tert-butyl groups at position 3 in the salicylic aldehyde fragment favored a strong interaction with the enzyme's substrate-binding pocket. mdpi.com
In Vitro Enzyme Inhibition Mechanisms
Derivatives of Acetic 2-(4-chloro-2-nitrophenyl)hydrazide have been investigated as inhibitors of several enzymes. In vitro studies are crucial for elucidating the specific mechanisms by which these compounds exert their inhibitory effects.
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. acs.orgnih.gov Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. acs.orgnih.gov Various hydrazide and hydrazone derivatives have been evaluated for their α-glucosidase inhibitory potential.
Interestingly, some studies have shown that while the hydrazide ligands themselves were inactive, their coordination with metal ions, such as in Pd(II) complexes, rendered them potent α-glucosidase inhibitors. researchgate.net These complexes were found to be significantly more powerful than the standard inhibitor, 1-deoxynojirimycin (B1663644) (DNJ). researchgate.net This suggests that the metal complex plays a critical role in the interaction with the enzyme.
| Compound Class | Key Finding | Inhibitory Potential | Reference |
|---|---|---|---|
| Pd(II)-hydrazide complexes | Uncoordinated hydrazide ligands were inactive, but their Pd(II) complexes showed potent inhibition. | ~300 times more potent than 1-deoxynojirimycin (DNJ). | researchgate.net |
| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | Showed significant inhibitory activity, with some derivatives being more potent than the reference drug acarbose. | IC50 values as low as 3.66 mM, nearly 3.7 times lower than acarbose. | nih.gov |
| 2,3-Dihydroquinazolin-4(1H)-ones | All synthesized compounds showed potent α-glucosidase inhibitory activity compared to acarbose. | Some derivatives showed stronger enzyme inhibitory potentials than the standard drug acarbose. | acs.org |
β-Glucuronidase is an enzyme that has been identified as a therapeutic target for several conditions, as its over-expression is observed in certain types of cancers. researchgate.netnih.gov Therefore, inhibitors of this enzyme are of significant interest. Phenoxyacetohydrazide Schiff bases are among the derivatives that have been explored for their β-glucuronidase inhibitory potential. mdpi.com
Kinetic studies on certain inhibitors have revealed a non-competitive mode of inhibition. researchgate.net This means the inhibitor does not bind to the same site as the substrate but rather to a different site on the enzyme, which then alters the enzyme's conformation and reduces its catalytic efficiency. Molecular docking studies have helped identify the specific amino acid residues within the enzyme that interact with these inhibitors, such as Phe161, Leu361, and Tyr468. researchgate.net
| Inhibitor | IC50 Value (µM) | Inhibition Type | Inhibition Constant (Ki) (µM) | Reference |
|---|---|---|---|---|
| Angustine | 5.6 ± 0.70 | Non-competitive | 8.46 | researchgate.net |
| (E)-labda-8 (17),12-dien-15,16-dial | 23.61 ± 3.32 | Non-competitive | 22.0 | researchgate.net |
The structural versatility of hydrazide derivatives allows them to interact with a range of other enzymes.
Carbonic Anhydrase: Certain Pd(II)-hydrazide complexes have demonstrated potential for inhibiting carbonic anhydrase (CA), with activity comparable to the standard compound, acetazolamide. researchgate.net Pyrazolobenzothiazine derivatives have also been assessed for their inhibitory activity against four human carbonic anhydrase isoforms (CA I, II, IX, and XII), showing varying degrees of potency and selectivity. beilstein-journals.org
Laccase: Hydrazide-hydrazones have been screened as inhibitors of laccase from Trametes versicolor. mdpi.com Kinetic studies revealed that some derivatives act as competitive inhibitors with micromolar activity, while others with bulkier substituents act as non-competitive or uncompetitive inhibitors. mdpi.com
Enoyl-Acyl Carrier Protein Reductase (InhA): The well-known antitubercular drug Isoniazid, which is an isonicotinic acid hydrazide, functions by interfering with the biosynthesis of Mycobacterium tuberculosis through the inhibition of the InhA enzyme. nih.gov
This broad range of enzyme targets highlights the potential of the hydrazide scaffold in developing specific inhibitors for various therapeutic applications.
Interactions with Biological Targets at the Molecular Level
While specific mechanistic studies on this compound are not extensively documented in publicly available research, the broader class of hydrazide and hydrazone derivatives has been the subject of numerous investigations. The biological activities of these derivatives offer significant mechanistic insights that can serve as a predictive framework for understanding the molecular interactions of this compound. The presence of the hydrazide linker, along with the chloro- and nitro-substituted phenyl ring, provides a structural basis for potential interactions with various biological macromolecules.
Mechanistic Investigations on Antiproliferative Effects in Cancer Cell Lines
Hydrazide-hydrazone derivatives have emerged as a promising scaffold in the design of novel anticancer agents due to their synthetic accessibility and diverse biological activities. researchgate.net The mechanism of their antiproliferative effects often involves targeting key proteins and pathways that are dysregulated in cancer cells, such as kinases, tubulin, and topoisomerases. researchgate.net
Research on structurally related compounds provides a basis for postulating potential mechanisms. For instance, certain hydrazone derivatives bearing a nitrophenyl group have demonstrated potent antiproliferative activity. researchgate.net The proposed mechanisms often involve the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth, survival, and metastasis. researchgate.net One such study identified the PDGFRA kinase as a target for specific hydrazide derivatives. researchgate.net The interaction with these kinases typically occurs at the ATP-binding site, leading to the inhibition of downstream signaling pathways.
Furthermore, some hydrazide-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and suppress cell growth in three-dimensional spheroid cultures, which mimic the tumor microenvironment more closely. researchgate.net The core hydrazide structure is considered a key pharmacophore that can be modified to enhance target selectivity and potency. nih.gov The cytotoxic potential of these molecules is often evaluated against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of Selected Hydrazide Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | Observed Effect | Potential Target |
|---|---|---|---|
| Phenanthrotriazine Hydrazinyl Derivatives | AsPC-1 (Pancreatic) | Apoptosis induction, Spheroid growth inhibition | c-Met Kinase |
| Imidazopyridine Carbohydrazide Derivatives | HT-29 (Colorectal), MCF-7 (Breast) | Cytotoxicity | Not specified |
This table presents data from studies on related hydrazide derivatives to illustrate common findings in the field.
Antimicrobial Action Mechanisms (e.g., against Gram-positive/negative bacteria, fungi)
A common strategy involves the inhibition of essential microbial enzymes that are absent in humans, providing a degree of selective toxicity. researchgate.net For example, some hydrazides are known to interfere with the synthesis of the bacterial cell wall or inhibit enzymes crucial for microbial metabolism. mdpi.comnih.gov The ability of the hydrazide group to form stable complexes with metal ions is also a factor, as these ions can be essential cofactors for microbial enzymes. By chelating these metals, the compounds can effectively disrupt vital cellular processes. researchgate.net
The antimicrobial spectrum of hydrazide derivatives can be broad, with activity reported against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govmdpi.com The substituents on the aromatic ring significantly influence this activity. The presence of electron-withdrawing groups, such as the chloro- and nitro- groups in this compound, is often associated with enhanced antimicrobial potential.
Anti-inflammatory and Analgesic Pathways and Molecular Targets
Many hydrazide and hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties. nih.govnih.gov The primary molecular mechanism underlying these activities is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. koreascience.krepain.org COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By blocking this pathway, these compounds can effectively reduce the inflammatory response.
The analgesic effects are frequently evaluated using models such as the acetic acid-induced writhing test in mice. nih.govepain.org A significant reduction in the number of writhes compared to a control group indicates potent analgesic activity. nih.gov Beyond COX inhibition, some derivatives may exert their effects by modulating other inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α or interleukins, or by scavenging free radicals that contribute to inflammatory damage. epain.org The specific molecular interactions with the target enzymes, like COX-2, are critical for their inhibitory potency and selectivity. koreascience.kr
Molecular Modeling and Docking Studies for Predictive Biological Interactions
Computational techniques such as molecular modeling and docking are invaluable tools for predicting how molecules like this compound might interact with biological targets. rsc.org These in silico methods provide insights into binding affinities and modes, guiding the synthesis and optimization of new therapeutic agents. researchgate.net
Ligand-Protein Interaction Analysis and Binding Modes
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a protein target. For hydrazide derivatives, docking studies have been performed against a variety of enzymes implicated in different diseases, including kinases, COX-2, and microbial enzymes. koreascience.krnih.govnih.gov
These studies reveal the specific molecular interactions that stabilize the ligand-protein complex. Common interactions include:
Hydrogen Bonds: The hydrazide moiety (-CONHNH-) is an excellent hydrogen bond donor and acceptor, frequently forming hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov
Hydrophobic Interactions: The aromatic phenyl ring can engage in π-π stacking or other hydrophobic interactions with nonpolar residues of the protein. nih.gov
Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
The results of these simulations are often visualized as 2D or 3D diagrams, highlighting the key residues involved in the interaction. The calculated binding energy or docking score provides a quantitative estimate of the binding affinity, helping to rank potential drug candidates. nih.gov
Table 2: Representative Ligand-Protein Interactions for Hydrazide Scaffolds from Docking Studies
| Protein Target | Key Interacting Residues (Example) | Type of Interaction |
|---|---|---|
| Tyrosinase | His259, His263, Val283 | Hydrogen bond, Hydrophobic |
| SIRT1 | Asp348, Ile347, Phe414 | Hydrogen bond, Hydrophobic |
This table is a generalized representation based on docking studies of various hydrazide derivatives with different protein targets to illustrate the types of interactions observed. rsc.orgnih.gov
In Silico ADME/Tox Predictions for Lead Optimization (excluding specific toxicity data)
Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In silico tools are widely used in the early stages of drug discovery to predict these properties, thereby reducing the time and cost associated with experimental testing and minimizing late-stage failures. nih.govrsc.org
For hydrazide derivatives, computational models can predict a range of physicochemical and pharmacokinetic parameters, including:
Solubility: Prediction of aqueous solubility is crucial, as it affects absorption.
Gastrointestinal (GI) Absorption: Models estimate the percentage of a compound that is likely to be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeation: This predicts whether a compound is likely to cross into the central nervous system.
Drug-likeness: This is assessed based on rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound has properties consistent with orally active drugs.
These predictions help chemists to prioritize which derivatives to synthesize and to modify structures to improve their ADME profile, a critical step in the process of lead optimization. nih.govrsc.org
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Arachidonic Acid |
| Prostaglandins |
Advanced Applications and Future Research Directions
Utilization as a Molecular Scaffold in Medicinal Chemistry Research
The hydrazide-hydrazone framework is a well-established and privileged scaffold in medicinal chemistry, valued for its synthetic versatility and its presence in a multitude of biologically active molecules. hygeiajournal.commdpi.com Acetic 2-(4-chloro-2-nitrophenyl)hydrazide serves as an exemplary starting material for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. nih.gov
The core structure of this compound can be readily modified. The active protons of the hydrazide group (-NHNH2) are reactive sites, allowing for condensation reactions with various aldehydes and ketones to form corresponding hydrazones. mdpi.com This reaction is a cornerstone for generating extensive libraries of derivatives for biological screening. Researchers have consistently utilized hydrazides as synthons for creating heterocyclic rings like pyrazoles, 1,3,4-oxadiazoles, and thiazolidinones, which are known to exhibit a wide spectrum of pharmacological activities. nih.govnih.gov
The specific substituents on the phenyl ring of this compound—the chloro and nitro groups—are crucial. These electron-withdrawing groups significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. This, in turn, can modulate the pharmacokinetic and pharmacodynamic properties of its derivatives. The strategic placement of these groups offers a template for designing compounds with potential antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.govmdpi.com
Table 1: Potential Bioactive Derivatives from this compound Scaffold
| Derivative Class | Synthetic Precursor | Potential Biological Activity |
|---|---|---|
| Hydrazones | Aromatic/Heterocyclic Aldehydes & Ketones | Antimicrobial, Anticancer, Anticonvulsant |
| Pyrazoles | 1,3-Dicarbonyl Compounds | Anti-inflammatory, Antibacterial |
| 1,3,4-Oxadiazoles | Carbon Disulfide, Acetic Anhydride (B1165640) | Antifungal, Antitubercular |
Potential in Analytical Chemistry (e.g., as derivatizing reagents for detection)
In analytical chemistry, derivatization is a key strategy to enhance the detectability and chromatographic separation of analytes that are otherwise difficult to measure due to low volatility or lack of a suitable chromophore. researchgate.netgcms.cz Hydrazine-containing reagents are widely used for the derivatization of carbonyl compounds (aldehydes and ketones). researchgate.net The reaction forms a stable hydrazone derivative which is typically more volatile and more responsive to common chromatographic detectors. researchgate.net
A classic example is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyls to produce brightly colored derivatives that can be easily quantified using UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV detector. researchgate.net
Following this principle, this compound holds significant promise as a derivatizing reagent. Its key advantages would include:
Chromophoric Properties: The nitrophenyl group is a strong chromophore, meaning its derivatives would absorb UV light strongly, leading to high sensitivity in HPLC-UV analysis.
Electrophoric Nature: The presence of electronegative chlorine and nitro groups makes the resulting hydrazone derivatives highly suitable for detection by an Electron Capture Detector (ECD) in Gas Chromatography (GC), which is extremely sensitive to halogenated and nitroaromatic compounds. gcms.cz
Specificity: It would selectively react with aldehydes and ketones, allowing for their targeted analysis in complex matrices such as environmental or biological samples.
Table 2: Comparison of Hydrazine-based Derivatizing Reagents
| Reagent | Target Analyte | Detection Method | Key Features |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV | Forms colored derivatives; widely used standard. researchgate.net |
| Dansylhydrazine | Aldehydes, Ketones | HPLC-Fluorescence | Forms highly fluorescent derivatives for trace analysis. researchgate.net |
| This compound (Proposed) | Aldehydes, Ketones | HPLC-UV, GC-ECD | Strong UV absorbance and high ECD response expected. |
Theoretical Predictions for Novel Derivatizations with Enhanced Specificity
Modern drug design and chemical analysis increasingly rely on computational and theoretical chemistry to predict the properties of novel molecules before their synthesis. In silico methods such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) calculations can provide deep insights into how structural modifications might enhance a molecule's function. nih.govrsc.orgresearchgate.net
For this compound, theoretical studies can predict:
Biological Target Interactions: Molecular docking simulations can model how different hydrazone derivatives of the scaffold might bind to the active site of a specific enzyme or receptor. This allows for the rational design of derivatives with enhanced binding affinity and selectivity, potentially leading to more potent and less toxic therapeutic agents. researchgate.net
Spectroscopic and Chromatographic Properties: Computational models can predict the UV-Vis absorption spectra and retention times of new derivatives, aiding in the development of analytical methods.
Reactivity and Stability: DFT calculations can be used to understand the electronic structure and reactivity of the hydrazide, guiding the synthesis of novel derivatives and predicting their stability. researchgate.net
For instance, theoretical models could be employed to design a derivative that specifically targets a particular bacterial enzyme. By modifying the substituents on an aldehyde used for the condensation reaction, one could theoretically optimize the steric and electronic complementarity of the resulting hydrazone to the enzyme's active site, thereby enhancing its inhibitory specificity.
Future Outlook for Structure-Function Elucidation and Rational Design
The future for this compound is promising, lying at the intersection of synthetic chemistry, pharmacology, and analytical science. The primary goal for future research will be the systematic elucidation of its structure-function relationships.
The path forward involves several key steps:
Combinatorial Synthesis: Synthesizing a large, diverse library of derivatives (e.g., hydrazones, pyrazoles, oxadiazoles) from the parent scaffold.
High-Throughput Screening: Testing these new compounds against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and specific enzymes. mdpi.com
QSAR and Computational Modeling: Using the biological activity data to build robust QSAR models. These models will quantitatively correlate the structural features of the derivatives with their observed activity, providing a predictive tool for designing the next generation of compounds. nih.gov
Development of Analytical Methods: Formally developing and validating derivatization protocols using this compound for the trace analysis of carbonyls in environmental and food safety applications.
Through this integrated approach of synthesis, screening, and computational design, the full potential of this compound as a versatile molecular scaffold can be realized. This will enable the rational design of novel molecules with precisely tailored biological or analytical functions, moving beyond serendipitous discovery to targeted innovation.
Q & A
Q. What are the standard synthesis protocols for acetic 2-(4-chloro-2-nitrophenyl)hydrazide?
Methodological Answer: The synthesis typically involves:
- Step 1: Condensation of 2-(4-chloro-2-nitrophenyl)acetic acid derivatives (e.g., methyl esters) with hydrazine hydrate under reflux in methanol or ethanol (6–8 hours).
- Step 2: Precipitation by ice-cold water, filtration, and recrystallization from methanol/ethanol (yield: ~85–95%) .
- Catalyst Optimization: Acetic acid is often used as a catalyst to enhance reaction efficiency and reduce side products .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- FT-IR: Confirm N–H (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches .
- NMR (¹H/¹³C): Identify aromatic protons (δ 7.5–8.5 ppm), hydrazide NH (δ 9.2–10.5 ppm), and carbonyl carbons (δ 165–175 ppm) .
- X-Ray Diffraction: Resolve crystal packing and hydrogen bonding using SHELXL refinement (e.g., dihedral angles between aromatic and hydrazide planes: ~87°) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structure refinement?
Methodological Answer:
- Twinning Issues: Use SHELXL to model inversion twinning (Flack parameter analysis) and apply restraints for disordered atoms .
- Hydrogen Bonding Ambiguity: Validate N–H⋯O interactions via distance-angle criteria (e.g., D–A < 3.5 Å, angle > 120°) and Hirshfeld surface analysis .
- Software Workflow: SHELXPRO for data integration → SHELXD for phasing → SHELXL for refinement .
Q. How can reaction conditions be optimized for higher yields in hydrazide synthesis?
Methodological Answer:
- Microwave Assistance: Reduces reaction time (25 minutes vs. 18 hours) by enhancing energy transfer (e.g., 90°C, 300 W) .
- Solvent Selection: Absolute methanol improves solubility of intermediates compared to acetic acid .
- Catalyst Screening: Acetic acid (10% v/v) outperforms mineral acids by reducing side reactions (e.g., hydrolysis) .
Q. What methodologies assess bioactivity against pathogens like Trypanosoma brucei?
Methodological Answer:
- In Vitro Assays: Measure IC₅₀ values via parasite viability assays (e.g., Alamar Blue) at 24–72 hours .
- Structure-Activity Relationships (SAR): Modify substituents (e.g., nitro, chloro groups) to enhance binding to trypanothione reductase .
- Molecular Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., docking scores < −7 kcal/mol indicate strong binding) .
Q. How is the hydrogen bonding network analyzed in crystal structures?
Methodological Answer:
- SHELXL Refinement: Assign hydrogen bonds via ISOR and DFIX restraints to stabilize thermal parameters .
- Mercury Software: Visualize packing diagrams and quantify intermolecular interactions (e.g., N–H⋯O: 2.8–3.0 Å) .
- Topological Analysis: Use CrystalExplorer to generate Hirshfeld surfaces (e.g., red spots indicate strong H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




